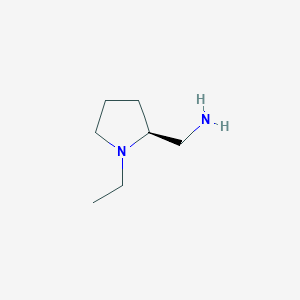
(S)-(1-éthylpyrrolidin-2-yl)méthanamine
Vue d'ensemble
Description
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, also known as (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Prévention des infections des voies urinaires
- Importance: Les traitements préventifs non antibiotiques comme l'hippurate de méthénamine offrent une alternative aux antibiotiques .
Catalyse pour la synthèse de la cyclopentanone
Propriétés
IUPAC Name |
[(2S)-1-ethylpyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRBEYYLYRXYCG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349185 | |
| Record name | 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22795-99-9 | |
| Record name | (2S)-1-Ethyl-2-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22795-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Chirality plays a crucial role in pharmaceutical research as enantiomers of a chiral molecule can exhibit different pharmacological activities. This is exemplified by the synthesis of [³H]raclopride and its (R)-isomer. [⁴] Both isomers stem from (R)- and (S)-2-aminomethyl-1-ethylpyrrolidine, respectively. Notably, only [³H]raclopride derived from the (S)-enantiomer displays potent dopamine-D2 receptor binding affinity, highlighting the importance of chirality in drug development. [⁴]
ANone: This compound serves as a key building block in the synthesis of various pharmaceuticals. For instance, it is used to synthesize [¹⁴C]remoxipride and [¹⁴C]raclopride, both potential neuroleptic agents. [¹] This involves reacting the compound with different acid chlorides derived from 2,6-dimethoxy[carboxy-¹⁴C]benzoic acid. [¹] It is also a precursor in the synthesis of (S)-123I-IBZM, a dopamine D2 receptor imaging agent. [²]
ANone: Yes, polarimetry has been established as a reliable method for determining the enantiomeric purity of (S)-2-(Aminomethyl)-1-ethylpyrrolidine. [⁵] This method utilizes the compound's optical rotation at a specific wavelength and temperature to ascertain its purity and is particularly useful for quality control purposes. [⁵]
ANone: Research suggests that (S)-2-(Aminomethyl)-1-ethylpyrrolidine can be modified to create novel catalysts. In one study, it was used to synthesize a chiral bifunctional organocatalyst, (S)-1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-ethylpyrrolidin-2-methyl)thiourea. This catalyst demonstrated significant potential in asymmetric Henry reactions, leading to the synthesis of (R)-aegeline, a bioactive compound. [⁹]
ANone: Yes, research shows its ability to coordinate with metal ions. In one study, (S)-2-(Aminomethyl)-1-ethylpyrrolidine formed a complex with palladium, resulting in trans‐Bis[(S)‐(−)‐2‐aminomethyl‐1‐ethylpyrrolidine‐κ2N]palladium(II) dichloride methanol trisolvate. [³] This complex exhibited a distinct crystal structure, indicating the compound's potential as a ligand in coordination chemistry. [³]
ANone: Research indicates that immobilizing (S)-2-(Aminomethyl)-1-ethylpyrrolidine on solid supports can enhance its catalytic properties. One study demonstrated that immobilizing it on SBA-15 yielded a heterogeneous catalyst with high efficiency and selectivity for the asymmetric aza-Michael–Henry tandem reaction. [⁸] This approach offers advantages like catalyst recyclability and easier product separation. [⁸]
ANone: Yes, research has identified polymorphism in compounds containing (S)-2-(Aminomethyl)-1-ethylpyrrolidine. For instance, rhodium(I) trifluoromethanesulfonate was found to exist in two distinct polymorphic forms. [⁷] This difference in crystal packing between polymorphs can impact physicochemical properties relevant to drug development. [⁷]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


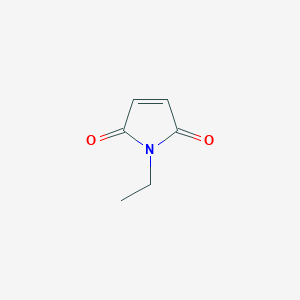
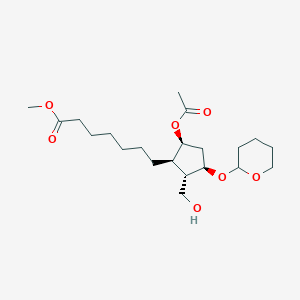
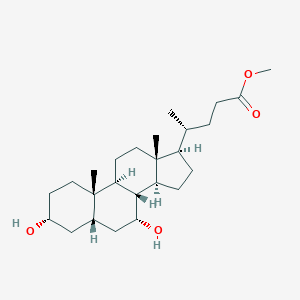
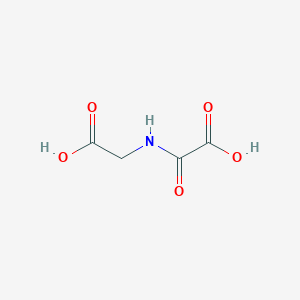
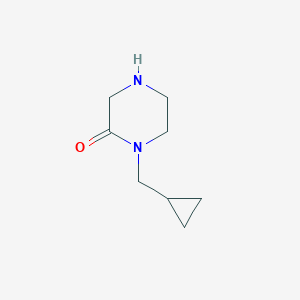

![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)
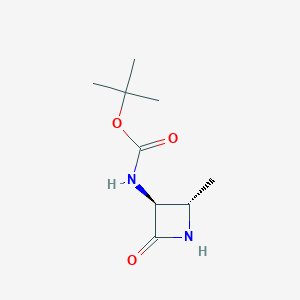
![tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B131544.png)
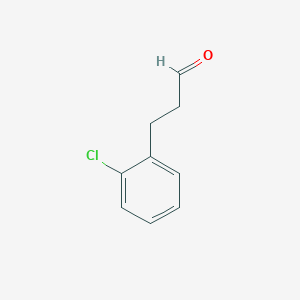
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
![tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B131553.png)
